1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound featuring a pyrazole ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid involves multiple steps. One practical method involves the regioselective synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole as key intermediates . The synthesis starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes a series of reactions including lithiation and electrophilic trapping .
Industrial Production Methods
Industrial production of this compound can be scaled up using flow reactors to ensure high yield and purity. The separation of regioisomeric mixtures is achieved through distillation based on boiling point pressure diagram analysis .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LDA) for lithiation, N-bromosuccinimide (NBS) for bromination, and various electrophiles for trapping .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS yields 4-bromopyrazoles, which can be further functionalized .
Scientific Research Applications
1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for designing drugs with enhanced bioavailability and metabolic stability.
Agrochemistry: It serves as an intermediate in the synthesis of agrochemicals such as herbicides and insecticides.
Material Science: The compound is explored for its potential use in developing advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H16F3N5O3 |
---|---|
Molecular Weight |
359.30 g/mol |
IUPAC Name |
1-methyl-5-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propylcarbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H16F3N5O3/c1-8-6-10(14(15,16)17)20-22(8)5-3-4-18-12(23)11-9(13(24)25)7-19-21(11)2/h6-7H,3-5H2,1-2H3,(H,18,23)(H,24,25) |
InChI Key |
YZPOOUUEYPZHDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C2=C(C=NN2C)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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